3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15607611
InChI: InChI=1S/C20H22N4O3S2/c1-3-23-19(26)15(29-20(23)28)10-14-16(21-11-13-7-5-9-27-13)22-17-12(2)6-4-8-24(17)18(14)25/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3/b15-10-
SMILES:
Molecular Formula: C20H22N4O3S2
Molecular Weight: 430.5 g/mol

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

CAS No.:

Cat. No.: VC15607611

Molecular Formula: C20H22N4O3S2

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one -

Specification

Molecular Formula C20H22N4O3S2
Molecular Weight 430.5 g/mol
IUPAC Name (5Z)-3-ethyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H22N4O3S2/c1-3-23-19(26)15(29-20(23)28)10-14-16(21-11-13-7-5-9-27-13)22-17-12(2)6-4-8-24(17)18(14)25/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3/b15-10-
Standard InChI Key BLPPVARUMYHGMU-GDNBJRDFSA-N
Isomeric SMILES CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4CCCO4)/SC1=S
Canonical SMILES CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4CCCO4)SC1=S

Introduction

Synthesis

While specific synthetic pathways for this exact compound are not detailed in the search results, similar heterocyclic compounds are typically synthesized through multistep reactions involving:

  • Formation of the pyrido[1,2-A]pyrimidin scaffold via cyclization of appropriate precursors such as aminopyrimidines and aldehydes/ketones.

  • Introduction of thiazolidinone functionality through reactions involving thiourea derivatives or dithiocarbamates.

  • Functionalization of side chains, such as attaching the tetrahydrofuran group through amination reactions.

Biological Relevance

Compounds with similar structural motifs have been reported to exhibit diverse biological activities:

  • Antimicrobial activity: The thiazolidinone group is known for its potential to inhibit bacterial and fungal growth by targeting microbial enzymes or disrupting cell membranes .

  • Antiviral properties: Pyrido[1,2-A]pyrimidines have been explored for their ability to inhibit viral polymerases, as seen in studies targeting influenza viruses .

  • Anti-inflammatory effects: Molecular docking studies on related compounds suggest potential as inhibitors of inflammatory mediators like 5-lipoxygenase .

Applications

The compound's unique structure makes it a candidate for further exploration in:

  • Drug discovery programs targeting infectious diseases or inflammation.

  • Structure-based optimization to enhance activity against specific biological targets.

Analytical Characterization

Characterization of such compounds typically involves:

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR): For structural elucidation and confirmation of stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups like carbonyls and thiocarbonyls.

    • Mass Spectrometry (MS): For molecular weight determination.

  • Crystallography: To confirm the three-dimensional arrangement of atoms.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC).

Comparative Data Table

PropertyDetails
Chemical Name3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Functional GroupsThiazolidinone, Pyrimidinone, Amino group
Biological ActivitiesAntimicrobial, Antiviral, Anti-inflammatory
Analytical TechniquesNMR, IR Spectroscopy, MS
Potential ApplicationsDrug discovery

Research Directions

Future studies should focus on:

  • Structure–activity relationships (SAR): Modifying substituents to optimize biological activity.

  • In vitro and in vivo testing: Evaluating pharmacological profiles and toxicity.

  • Molecular docking and dynamics simulations: To predict binding affinities with target proteins.

By leveraging its multifunctional scaffold, this compound holds promise for therapeutic applications across various domains of medicinal chemistry.

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